N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide
Description
N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 4-chlorophenylmethyl group, a 4-methyl group, and a pyridin-2-yl group attached to the benzamide core
Properties
Molecular Formula |
C20H17ClN2O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O/c1-15-5-9-17(10-6-15)20(24)23(19-4-2-3-13-22-19)14-16-7-11-18(21)12-8-16/h2-13H,14H2,1H3 |
InChI Key |
UHPAYWNUOAXTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:
Formation of 4-chlorophenylmethyl chloride: This can be achieved by reacting 4-chlorobenzyl alcohol with thionyl chloride under reflux conditions.
Preparation of 4-methyl-N-(pyridin-2-yl)benzamide: This intermediate can be synthesized by reacting 4-methylbenzoic acid with pyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final coupling reaction: The final step involves the reaction of 4-chlorophenylmethyl chloride with 4-methyl-N-(pyridin-2-yl)benzamide in the presence of a base such as triethylamine to yield N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
- N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenylmethyl group.
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